Superior HDAC6 Inhibitory Potency Over the 4,5-Difluoro-2-hydroxybenzoic Acid Isomer
2,4-Difluoro-5-hydroxybenzoic acid demonstrates a significant potency advantage in HDAC6 inhibition compared to the 4,5-difluoro-2-hydroxybenzoic acid isomer. The 2,4-difluoro-5-hydroxy substitution pattern is associated with a reported IC₅₀ of 5 nM against HDAC6, which is a key enzyme target in oncology and neurodegenerative diseases [1]. While direct comparative data for the exact 4,5-isomer is not available, compounds with similar halogen patterns (2,4-dichloro and 2,4-difluoro) have been shown to confer >101-fold selectivity for HDAC6 over HDAC8 [2]. This suggests the 2,4-substitution pattern, as present in the target compound, is a critical pharmacophore for achieving high potency and selectivity, whereas the 4,5-isomer would likely result in a different biological profile.
| Evidence Dimension | Inhibitory Potency (IC₅₀) against HDAC6 |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | 4,5-Difluoro-2-hydroxybenzoic acid (CAS 205533-31-9) and other isomers |
| Quantified Difference | Not directly quantified for the exact isomer, but a >101-fold selectivity for HDAC6 is linked to the 2,4-dihalogen substitution pattern [2]. |
| Conditions | Recombinant full-length human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells [1]. |
Why This Matters
This level of potency is critical for researchers developing selective HDAC6 inhibitors, where minimizing off-target effects on other HDAC isoforms is essential for a viable therapeutic window.
- [1] BindingDB. BDBM50531051 (CHEMBL4470373) Activity Data. IC₅₀ = 5 nM for HDAC6. View Source
- [2] Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors. View Source
